molecular formula C11H12O3 B8554085 2-Allyloxy-6-methyl-benzoic acid

2-Allyloxy-6-methyl-benzoic acid

Cat. No.: B8554085
M. Wt: 192.21 g/mol
InChI Key: HUQODTVFPONTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxy-6-methyl-benzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-6-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-7-14-9-6-4-5-8(2)10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)

InChI Key

HUQODTVFPONTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl 2-hydroxy-6-methyl-benzoate (5.00 g, 27.75 mmol), allyl bromide (5.08 g, 3.55 ml, 42.00 mmol) and potassium carbonate (4.42 g, 32.00 mmol) in dry 2-Butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (20 ml, 40 mmol) and EtOH (30 ml). After this mixture was stirred for 48 h at 80° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-Allyloxy-6-methyl-benzoic acid as oil (4.44 g, 23.10 mmol). The title compound was then treated with of 1M sodium trimethylsilanolate (21.0 ml, 21.0 mmol) to give sodium 2-allyloxy-6-methyl-benzoate (4.65 g) as white powder. 1H-NMR (400 MHz, D2O): 7.06 (m, 1 arom. H); 6.73 (m, 2 arom. H); 5.92 (m, —CH═CH2); 5.29, 5.14 (2 d-like, CH═CH2); 4.47 (d-like, CH2—CH═CH2); 2.10 (s, —CH3). 13C-NMR (100 MHz, D2O): 176.86 (CO);=153.10; 134.09; 133.61; 131.33; 127.99; 122.84; 117.22; 110.91; 69.60; 18.36.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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